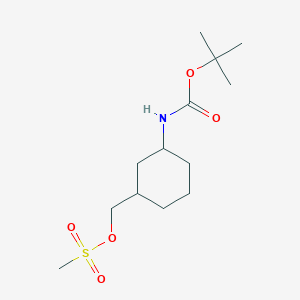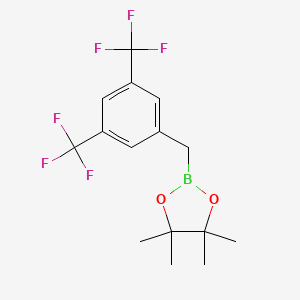
3,5-Bis(trifluoromethyl)benzylboronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “MFCD34756383” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of “MFCD34756383” involves several synthetic routes. One common method includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide and a catalyst to facilitate the process . The reaction is carried out at a temperature range of 50-70°C for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the preparation method is optimized for large-scale synthesis. The process involves the use of high-capacity reactors and continuous flow systems to maintain consistent reaction conditions. The crystal form of the compound is then isolated and purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
“MFCD34756383” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
“MFCD34756383” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD34756383” involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .
Properties
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BF6O2/c1-12(2)13(3,4)24-16(23-12)8-9-5-10(14(17,18)19)7-11(6-9)15(20,21)22/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNIXGYNMYMHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BF6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(2-Ethoxyphenyl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13680948.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)
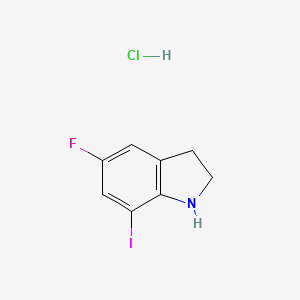
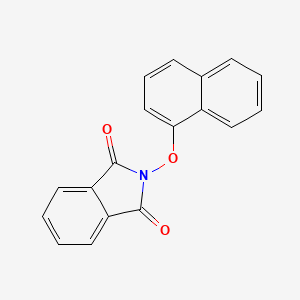
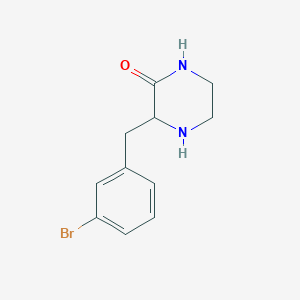

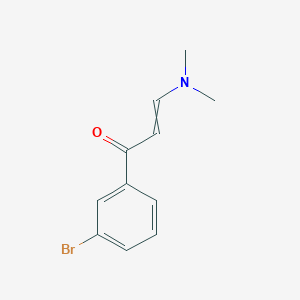
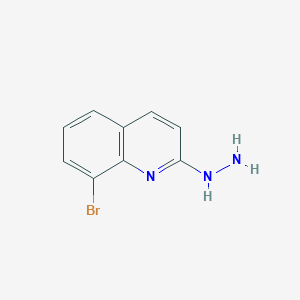
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid Pinacol Ester](/img/structure/B13681000.png)
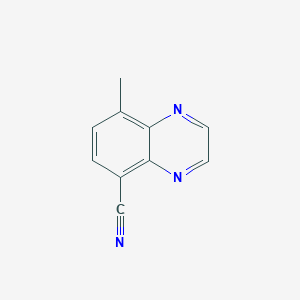
![2-(Trimethylsilyl)furo[2,3-b]pyridine](/img/structure/B13681012.png)
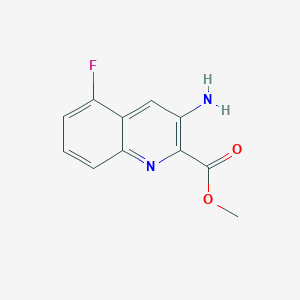
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
